N,N-Diisopropyl-3-methoxyaniline
Overview
Description
N,N-Diisopropyl-3-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-3-methoxyaniline can be synthesized through several methods. One common method involves the alkylation of 3-methoxyaniline with isopropyl halides in the presence of a base. The reaction typically proceeds as follows:
Starting Material: 3-methoxyaniline
Reagents: Isopropyl halides (e.g., isopropyl bromide), base (e.g., potassium carbonate)
Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
N,N-Diisopropyl-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylaniline: Lacks the methoxy group, which affects its reactivity and applications.
3-Methoxyaniline: Lacks the isopropyl groups, leading to different chemical and biological properties.
N,N-Dimethylaniline: Has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.
Uniqueness
N,N-Diisopropyl-3-methoxyaniline is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N,N-di(propan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFATYDKHXGDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565103 | |
Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7000-87-5 | |
Record name | 3-Methoxy-N,N-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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